HUP30

Overview

Description

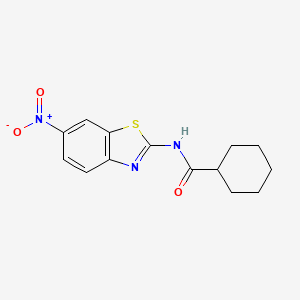

HUP30, also known as N-(6-Nitrobenzothiazol-2-yl)cyclohexanecarboxamide, is a potent vasodilating agent. It stimulates soluble guanylyl cyclase, activates potassium channels, and blocks extracellular calcium influx. This compound has shown significant effects in inhibiting phenylephrine-induced aorta contraction and increasing cyclic guanosine monophosphate levels in phenylephrine-stimulated aorta .

Mechanism of Action

Target of Action

HUP30 primarily targets soluble guanylyl cyclase and potassium (K+) channels , and it also blocks extracellular calcium (Ca2+) influx . These targets play crucial roles in various physiological processes, including vasodilation and regulation of muscle contraction.

Mode of Action

This compound interacts with its targets in a specific manner. It stimulates soluble guanylyl cyclase, which is an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). This leads to an increase in cGMP levels, which in turn activates K+ channels . Concurrently, this compound blocks the influx of extracellular Ca2+, thereby inhibiting muscle contraction .

Biochemical Pathways

The activation of K+ channels and the inhibition of Ca2+ influx by this compound affect several biochemical pathways. These include the cGMP pathway, which is involved in the relaxation of smooth muscle cells, and the Ca2+ signaling pathway, which plays a key role in muscle contraction .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The stimulation of soluble guanylyl cyclase and activation of K+ channels by this compound lead to vasodilation . Additionally, by blocking the influx of extracellular Ca2+, this compound inhibits muscle contraction . These actions result in the relaxation of blood vessels, thereby reducing blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HUP30 involves the reaction of 6-nitrobenzothiazole with cyclohexanecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound’s high purity and yield .

Chemical Reactions Analysis

Types of Reactions

HUP30 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted benzothiazole compounds .

Scientific Research Applications

HUP30 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study vasodilating agents and their mechanisms.

Biology: this compound is used to investigate the role of potassium and calcium channels in cellular processes.

Medicine: Research on this compound focuses on its potential therapeutic applications in treating cardiovascular diseases due to its vasodilating properties.

Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes

Comparison with Similar Compounds

Similar Compounds

- N-(6-Nitrobenzothiazol-2-yl)cyclohexanecarboxamide

- 2-Aryl- and 2-amido-benzothiazoles

Uniqueness

HUP30 is unique due to its multifunctional vasodilating properties. Unlike other similar compounds, this compound not only stimulates soluble guanylyl cyclase but also activates potassium channels and blocks extracellular calcium influx. This combination of actions makes this compound a potent and versatile vasodilating agent .

Biological Activity

HUP30, also known as 1-(2-hydroxyethyl)-4-(3-hydroxy-2-methylphenyl)-1H-pyrazole, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound exhibits multiple biological activities that are primarily attributed to its interaction with various molecular targets:

- Neuroprotective Effects : this compound has been shown to protect neurons from oxidative stress and apoptosis. It acts as an acetylcholinesterase inhibitor, which enhances cholinergic neurotransmission and may be beneficial in neurodegenerative diseases such as Alzheimer's disease.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial in conditions characterized by chronic inflammation.

- Antioxidant Activity : this compound exhibits significant antioxidant properties, helping to neutralize free radicals and reduce oxidative damage in cells.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Neuroprotection | Acetylcholinesterase inhibition | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Free radical scavenging |

Case Study 1: Neuroprotective Effects in Animal Models

In a study conducted on mice with induced neurodegeneration, this compound was administered at varying doses. The results indicated a significant reduction in neuronal loss and improvement in cognitive functions compared to the control group. Histological analysis showed decreased markers of apoptosis and oxidative stress in treated subjects.

Case Study 2: Anti-inflammatory Effects in In Vitro Models

In vitro studies using human microglial cells demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This study highlights this compound's potential as a therapeutic agent for conditions involving neuroinflammation.

Table 2: Summary of Case Studies on this compound

| Study Type | Findings | |

|---|---|---|

| Animal Model | Reduced neuronal loss, improved cognition | Supports neuroprotective potential |

| In Vitro Model | Decreased TNF-alpha and IL-6 secretion | Suggests anti-inflammatory effects |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to its chemical structure can enhance its biological activity. Studies have shown that derivatives of this compound exhibit improved potency against various targets involved in neurodegenerative diseases.

Key Research Insights

- SAR Studies : Modifications to the pyrazole ring increased binding affinity to acetylcholinesterase, enhancing neuroprotective effects.

- Clinical Relevance : The anti-inflammatory properties of this compound suggest its potential utility in treating diseases like Alzheimer's and multiple sclerosis where inflammation plays a critical role.

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKFFKOZSLHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353402 | |

| Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312747-21-0 | |

| Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 312747-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.